molecular formula C46H68Br4N4O4 B10855715 TTAPE-Me

TTAPE-Me

Cat. No.: B10855715
M. Wt: 1060.7 g/mol
InChI Key: AFLMSZYBOYHTEF-UHFFFAOYSA-J
Attention: For research use only. Not for human or veterinary use.
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Description

1,1,2,2-tetrakis [4- (2-Trimethylammonioethoxy)-phenylethene (TTAPE-Me) is a compound known for its aggregation-induced emission properties. It is widely used as a fluorescent probe for detecting anionic phospholipids such as cardiolipin, phosphatidylglycerol, and phosphatidylserine, as well as nucleic acids and the anionic polysaccharide heparin .

Preparation Methods

The synthetic route for 1,1,2,2-tetrakis [4- (2-Trimethylammonioethoxy)-phenylethene involves the reaction of 1,1,2,2-tetrakis(4-hydroxyphenyl)ethene with 2-bromoethyltrimethylammonium bromide under basic conditions. The reaction is typically carried out in a solvent such as dimethylformamide (DMF) with a base like potassium carbonate .

Chemical Reactions Analysis

1,1,2,2-tetrakis [4- (2-Trimethylammonioethoxy)-phenylethene undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, bases, and solvents like DMF. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism by which 1,1,2,2-tetrakis [4- (2-Trimethylammonioethoxy)-phenylethene exerts its effects involves its aggregation-induced emission properties. When the compound aggregates, it undergoes a conformational change that enhances its fluorescence. This property is exploited in detecting anionic phospholipids and nucleic acids. The molecular targets include cardiolipin, phosphatidylglycerol, and phosphatidylserine .

Properties

Molecular Formula

C46H68Br4N4O4

Molecular Weight

1060.7 g/mol

IUPAC Name

trimethyl-[2-[4-[1,2,2-tris[4-[2-(trimethylazaniumyl)ethoxy]phenyl]ethenyl]phenoxy]ethyl]azanium;tetrabromide

InChI

InChI=1S/C46H68N4O4.4BrH/c1-47(2,3)29-33-51-41-21-13-37(14-22-41)45(38-15-23-42(24-16-38)52-34-30-48(4,5)6)46(39-17-25-43(26-18-39)53-35-31-49(7,8)9)40-19-27-44(28-20-40)54-36-32-50(10,11)12;;;;/h13-28H,29-36H2,1-12H3;4*1H/q+4;;;;/p-4

InChI Key

AFLMSZYBOYHTEF-UHFFFAOYSA-J

Canonical SMILES

C[N+](C)(C)CCOC1=CC=C(C=C1)C(=C(C2=CC=C(C=C2)OCC[N+](C)(C)C)C3=CC=C(C=C3)OCC[N+](C)(C)C)C4=CC=C(C=C4)OCC[N+](C)(C)C.[Br-].[Br-].[Br-].[Br-]

Origin of Product

United States

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